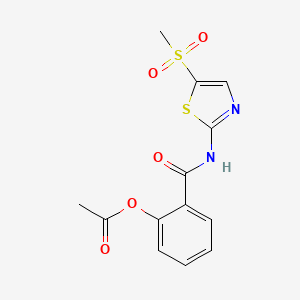
2-(5-(Methylsulfonyl)thiazol-2-ylcarbamoyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetyloxy)-N-[5-(methylsulfonyl)-2-thiazolyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetyloxy group, a thiazolyl ring, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-N-[5-(methylsulfonyl)-2-thiazolyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation of the thiazole ring using methylsulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The acetyloxy group can be introduced through acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Formation of the Benzamide Moiety: The final step involves the coupling of the acetyloxy-thiazole intermediate with a suitable benzoyl chloride derivative under basic conditions to form the benzamide moiety.
Industrial Production Methods
Industrial production of 2-(Acetyloxy)-N-[5-(methylsulfonyl)-2-thiazolyl]benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(Acetyloxy)-N-[5-(methylsulfonyl)-2-thiazolyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group or the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiazole and benzamide derivatives.
科学的研究の応用
2-(Acetyloxy)-N-[5-(methylsulfonyl)-2-thiazolyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Acetyloxy)-N-[5-(methylsulfonyl)-2-thiazolyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with key proteins or receptors, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
1,3-Dimethoxy-5-(methylsulfonyl)benzene: Similar in structure but lacks the thiazole ring and acetyloxy group.
2-Methoxy-5-(methylsulfonyl)benzoic acid: Contains a methoxy group instead of an acetyloxy group and lacks the thiazole ring.
Uniqueness
2-(Acetyloxy)-N-[5-(methylsulfonyl)-2-thiazolyl]benzamide is unique due to the presence of the acetyloxy group, thiazole ring, and benzamide moiety, which confer distinct chemical properties and reactivity. These structural features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
1109286-01-2 |
|---|---|
分子式 |
C13H12N2O5S2 |
分子量 |
340.4 g/mol |
IUPAC名 |
[2-[(5-methylsulfonyl-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C13H12N2O5S2/c1-8(16)20-10-6-4-3-5-9(10)12(17)15-13-14-7-11(21-13)22(2,18)19/h3-7H,1-2H3,(H,14,15,17) |
InChIキー |
YLKWTTHGTLXHOS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


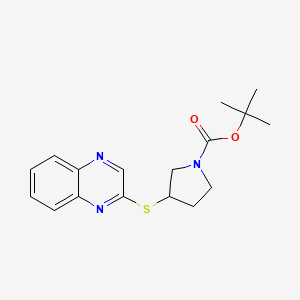
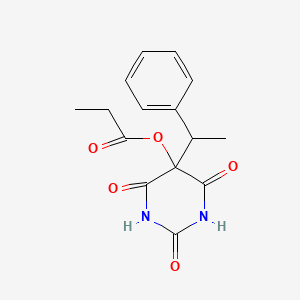
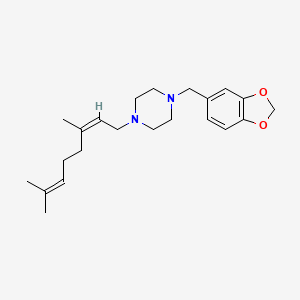
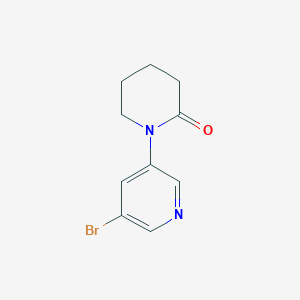
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)
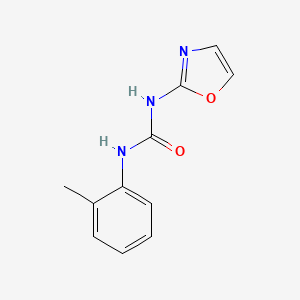

![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)
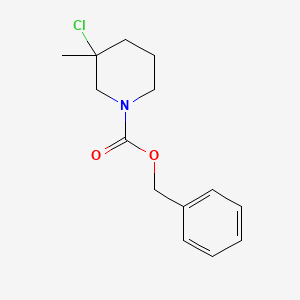
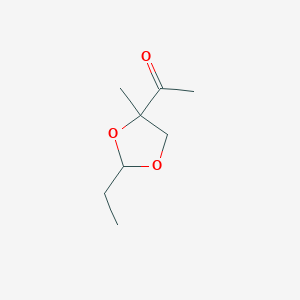
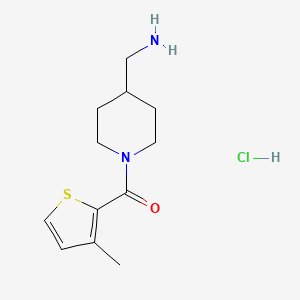


![4-[(Pyridin-2-yl)ethynyl]benzaldehyde](/img/structure/B13963418.png)
